Prop-1-en-2-yl butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-1-en-2-yl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h2,4-5H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBWEHKCAUAROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543704 | |
| Record name | Prop-1-en-2-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69638-92-2 | |
| Record name | Prop-1-en-2-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Prop 1 En 2 Yl Butanoate
Conventional Chemical Synthesis Approaches
Conventional synthesis of prop-1-en-2-yl butanoate relies on established organic chemistry reactions. These methods include various forms of esterification and acylation strategies designed to form the ester linkage between a butanoyl group and a propen-2-yl group.
Esterification Reactions
Esterification is a foundational class of reactions for producing esters. For a target molecule like this compound, where the alcohol component is an unstable enol, specific modifications and approaches are necessary.
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, resulting in an ester and water. organic-chemistry.orgwikipedia.org The reaction is an equilibrium process, and to improve the yield, the equilibrium must be shifted toward the products. organic-chemistry.orgmasterorganicchemistry.com This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. organic-chemistry.orgwikipedia.org
The direct application of Fischer esterification for synthesizing this compound by reacting butanoic acid with prop-1-en-2-ol is not feasible under standard conditions. The required alcohol, prop-1-en-2-ol, is the enol tautomer of acetone (B3395972) and is highly unstable, existing only transiently. Any attempt to use it directly in an acid-catalyzed reaction would result in its immediate conversion to the more stable keto form, acetone, preventing the desired esterification. Therefore, modifications to the standard Fischer esterification protocol are required, which typically involve indirect routes or the use of precursors that can generate the enol in situ under compatible conditions.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org In the context of synthesizing vinyl esters, this reaction is particularly effective when a vinyl ester is used as a reactant to acylate an alcohol or, conversely, when a carboxylic acid is reacted with a vinyl ester. acs.orgresearchgate.net
The synthesis of this compound can be effectively achieved via transesterification by reacting butanoic acid with a suitable vinyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate. The reaction is driven to completion because the leaving group, vinyl alcohol (or isopropenyl alcohol), tautomerizes to a stable carbonyl compound (acetaldehyde or acetone), which is a thermodynamically favorable process that prevents the reverse reaction. acs.orgresearchgate.net Various catalysts can be employed to facilitate this reaction, including acids, bases, and enzymes. acs.orgresearchgate.netorganic-chemistry.org For instance, potassium carbonate has been used as a catalyst for the transesterification between wood hydroxyl groups and various vinyl esters, including vinyl butyrate (B1204436). researchgate.net
Table 1: Comparison of Catalysts in Transesterification for Ester Synthesis
| Catalyst Type | Examples | Reaction Conditions | Advantages |
|---|---|---|---|
| Base Catalysts | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) | Mild to moderate temperatures | High efficiency, rapid reaction times. acs.orgresearchgate.net |
| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Often requires elevated temperatures | Effective for a broad range of substrates. organic-chemistry.org |
| Organometallic Catalysts | Yttrium-based clusters, Zinc-based clusters | Room temperature to reflux | High selectivity and tolerance of functional groups. organic-chemistry.org |
| Enzymatic Catalysts | Lipases (e.g., Candida antarctica Lipase (B570770) B) | Mild temperatures, often in organic solvents | High enantioselectivity and functional group tolerance. researchgate.netdtu.dk |
Direct esterification involves the reaction of a carboxylic acid with an alcohol. quora.comlibretexts.org As discussed under Fischer esterification, the direct reaction of butanoic acid with prop-1-en-2-ol is impractical due to the instability of the enol. The equilibrium between prop-1-en-2-ol and its keto tautomer, acetone, heavily favors acetone. Under the acidic conditions required for esterification, any transiently formed enol would rapidly tautomerize, halting the reaction.
Therefore, this method is not a viable direct route for the synthesis of this compound. Alternative strategies that circumvent the need to handle the free enol are required.
Acylation Strategies Utilizing Butanoyl Donors
Acylation using more reactive derivatives of butanoic acid, such as acyl chlorides or anhydrides, provides a powerful alternative to direct esterification. These methods are generally faster and not reversible, avoiding the challenges associated with equilibrium-limited reactions.
Butanoyl chloride and butanoic anhydride (B1165640) are highly reactive acylating agents that readily react with alcohols to form esters. youtube.comlibretexts.org The reaction with an alcohol is typically rapid and exothermic, often producing a stoichiometric amount of acidic byproduct (HCl in the case of the acyl chloride), which is usually neutralized with a non-nucleophilic base like pyridine. youtube.comchemguide.co.uk
While the direct reaction with the unstable prop-1-en-2-ol is problematic, a successful strategy involves the in situ generation of the corresponding enolate from acetone. tandfonline.com In this approach, a strong, non-nucleophilic base is used to deprotonate acetone, forming the isopropenoxide anion. This highly nucleophilic enolate can then be "trapped" by the addition of a reactive butanoyl donor like butanoyl chloride. This method effectively bypasses the instability of the free enol by reacting its more stable conjugate base. A similar strategy has been described for the acylation of the enol form of acetaldehyde. tandfonline.com
Table 2: General Conditions for Acylation with Butanoyl Chloride
| Parameter | Condition | Purpose |
|---|---|---|
| Acylating Agent | Butanoyl Chloride | Highly reactive electrophile for transferring the butanoyl group. |
| Substrate | Acetone (as enolate precursor) | Source of the prop-1-en-2-yl group. |
| Base | Triethylamine, Pyridine, or other non-nucleophilic bases | Generates the nucleophilic enolate from acetone and neutralizes the HCl byproduct. youtube.comtandfonline.com |
| Solvent | Aprotic solvents (e.g., THF, Diethyl ether) | Prevents reaction with the solvent and effectively solvates the reactants. |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | To control the exothermic reaction and minimize side reactions. chemguide.co.uk |
Formation via Unsaturated Alcohol Precursors
The synthesis of this compound can also proceed through the use of unsaturated alcohol precursors, which can exist as key intermediates or be subject to rearrangements.
Isopropenyl alcohol is the enol tautomer of acetone and serves as a direct precursor to the "isopropenyl" part of the target molecule. The reaction of isopropenyl alcohol with a butyrylating agent, such as butyric anhydride or butyryl chloride, in the presence of a suitable base or catalyst, would yield this compound. The acid-catalyzed reaction of isopropenyl ethers with acetylenic carbinols, known as the Saucy-Marbet rearrangement, leads to the formation of β-ketoallenes, showcasing the reactivity of isopropenyl ethers in forming new carbon-carbon bonds. scispace.com
Allylic rearrangements are a significant consideration in the synthesis of unsaturated esters. These rearrangements can occur under various conditions, including thermal or catalytic, and may proceed through different mechanisms such as expertmarketresearch.comexpertmarketresearch.com-sigmatropic shifts (like the Claisen rearrangement) or S_N2' displacements. nih.govnih.gov For instance, the rearrangement of isopropenyl allyl ether has been studied, providing insights into the kinetics of such transformations. acs.org The stereochemistry of the starting materials and the nature of the catalyst can influence the reaction pathway and the stereochemical outcome of the product. nih.gov In some cases, allylic rearrangements can be deliberately induced to achieve a desired isomer. For example, a facile allylic 1,3-rearrangement of a sulfonyl group has been applied to the synthesis of α,β-unsaturated ketones. acs.org
| Rearrangement Type | Description | Relevance to Synthesis |
| Saucy-Marbet Rearrangement | Acid-catalyzed reaction of isopropenyl ethers with acetylenic carbinols. scispace.com | Demonstrates the utility of isopropenyl precursors in forming complex structures. scispace.com |
| Claisen Rearrangement | A expertmarketresearch.comexpertmarketresearch.com-sigmatropic rearrangement of an allyl vinyl ether. | Can be a competing or desired pathway in the synthesis of unsaturated esters. |
| Allylic 1,3-Rearrangement | Migration of a group along a three-carbon allylic system. | Can be utilized to synthesize specific isomers of unsaturated compounds. acs.org |
Stereoselective Synthesis Approaches
While this compound itself is achiral, the principles of stereoselective synthesis become crucial when considering the synthesis of more complex molecules where such a moiety might be incorporated or for the synthesis of potential chiral isomers. The development of predictive tools and models based on physical organic chemistry principles is advancing the ability to control stereoselectivity in organic reactions. rsc.org Highly stereoselective catalytic strategies are being developed for the synthesis of complex molecular architectures, sometimes utilizing visible light and organic dyes as photocatalysts. rsc.org Chemoenzymatic methods, which combine chemical diastereoselectivity with enzymatic enantioselectivity, offer a powerful approach for producing enantiomerically pure compounds. clockss.org
Biocatalytic and Enzymatic Synthesis
The use of enzymes, particularly lipases, offers a green and highly selective alternative for the synthesis of esters. These biocatalytic methods operate under mild conditions and can exhibit high enantio- and regioselectivity. acs.org
Lipase-Catalyzed Esterification
Lipases are widely used to catalyze the esterification reaction between an alcohol and a carboxylic acid to produce esters and water. expertmarketresearch.comacs.org In the context of this compound synthesis, this would involve the reaction of isopropenyl alcohol and butyric acid. However, the direct use of isopropenyl alcohol can be challenging due to its instability. A more common approach is the transesterification (or acyl transfer) from an enol ester, such as isopropenyl acetate, to butyric acid.
Lipases, such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus, are effective catalysts for these transformations. acs.orgutupub.fi The choice of solvent and acyl donor is crucial for optimizing the reaction. utupub.fi For instance, vinyl butanoate has been successfully used as an acyl donor in lipase-catalyzed resolutions. mdpi.comresearchgate.net The kinetics of lipase-catalyzed esterification, such as the synthesis of isoamyl butyrate, often follow a Ping-Pong Bi-Bi mechanism, though substrate inhibition can occur. nih.gov Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic feasibility of the process. nih.govmdpi.com
| Lipase Source | Acyl Donor | Key Findings |
| Candida antarctica Lipase B (CALB) / Novozym 435 | Vinyl butanoate | Effective in kinetic resolution of chlorohydrins for the synthesis of (S)-atenolol. mdpi.com |
| Rhodococcus cutinase | Butyric acid and various alcohols | Showed a preference for C6 alcohol substrates in alkyl butyrate synthesis. nih.gov |
| Candida rugosa lipase | Isopropenyl acetate | Used for the kinetic resolution of racemic atenolol. mdpi.com |
| Pseudomonas cepacia lipase | - | Used in the kinetic resolution of racemic atenolol. mdpi.com |
Enzyme Screening and Optimization (e.g., Candida antarctica lipase A)
The selection of an appropriate biocatalyst is a critical first step in developing an efficient synthesis. Lipases are the most common enzymes for esterification and transesterification reactions. Among these, lipases from Candida antarctica (CALA and CALB) are frequently employed due to their broad substrate tolerance and high stability. semanticscholar.org For the synthesis of butanoate esters, CALA has demonstrated a preference for short-chain fatty acids. pan.olsztyn.plnih.gov
Optimization of reaction parameters is crucial for maximizing product yield. Key variables include temperature, substrate molar ratio, enzyme concentration, and reaction time. For instance, in the synthesis of isoamyl butyrate using an immobilized lipase, variables such as temperature and substrate concentration were optimized using a central composite rotatable design to achieve high conversion rates. redalyc.org Similar principles apply to the synthesis of this compound, where vinyl butanoate often serves as the acyl donor. semanticscholar.orgresearchgate.net The stability of the chosen enzyme under operational conditions is also a key consideration; Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is known to have reduced stability at temperatures above 60°C. nih.gov
Table 1: Example of Optimized Parameters for Butanoate Ester Synthesis
| Parameter | Optimized Value | Outcome | Source |
| Temperature | 45°C | Maximum ester conversion | redalyc.org |
| Biocatalyst Conc. | 30% (m/v) | Maximum ester conversion | redalyc.org |
| Substrate Conc. | 250 mM | 93% conversion after 2 hrs | redalyc.org |
| Acyl Donor | Vinyl Butanoate | Effective for kinetic resolution | semanticscholar.org |
Substrate Specificity and Regioselectivity
Lipases exhibit remarkable specificity, which is fundamental to their utility in organic synthesis. The substrate specificity of Candida antarctica lipase A (CALA) favors short to medium-chain fatty acids, making it well-suited for reactions involving butanoates. pan.olsztyn.pl This specificity arises from the structure of the enzyme's active site, which selectively binds substrates of a particular size and shape.
Regioselectivity is another hallmark of enzyme catalysis, allowing for reactions at specific positions in a molecule while leaving other functional groups untouched. In the synthesis of complex molecules, lipases can selectively acylate a primary alcohol in the presence of a secondary one, or vice versa, a feat that is challenging to achieve with conventional chemical methods. This high degree of selectivity eliminates the need for extensive protection and deprotection steps, streamlining the synthetic process. mdpi.com
Kinetic Resolution Techniques
Kinetic resolution is a powerful application of enzyme catalysis for separating enantiomers from a racemic mixture. This technique exploits the ability of a chiral catalyst, such as a lipase, to react at different rates with the two enantiomers of a racemic substrate. In the context of butanoate synthesis, a lipase can selectively acylate one enantiomer of a racemic alcohol using a butanoyl donor (like vinyl butanoate), leaving the other enantiomer unreacted.
A prominent example is the kinetic resolution of racemic Stiripentol, where lipase A from Candida antarctica (CALA) was used to catalyze the transesterification with vinyl butanoate. semanticscholar.orgresearchgate.net This process yielded the (3R)-butanoate ester and the unreacted (3S)-alcohol, both with high enantiomeric excess. semanticscholar.org Similarly, Novozym 435 (immobilized CALB) has been used for the highly efficient kinetic resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol, achieving superb enantioselectivity (E-value up to 844). beilstein-journals.org Dynamic kinetic resolution (DKR) further enhances this process by combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, optically pure ester. d-nb.info
Table 2: Examples of Lipase-Catalyzed Kinetic Resolutions Involving Butanoates
| Substrate | Biocatalyst | Acyl Donor | Product (ee%) | Unreacted Alcohol (ee%) | E-Value | Source |
| rac-Stiripentol | Candida antarctica Lipase A | Vinyl Butanoate | (3R)-Butanoate (87%) | (3S)-Stiripentol (86%) | 24 | semanticscholar.org |
| (±)-1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | Vinyl Acetate | Acetate (>99%) | Alcohol (>99%) | 844 | beilstein-journals.org |
| Racemic Alcohols | CALB / Oxovanadium | Vinyl Acetate | (R)-Acetate (96-99%) | N/A (DKR) | >200 | d-nb.info |
Ene-Reductase Applications in Related Structures
Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.net While not directly used to synthesize the ester bond in this compound, they are invaluable for preparing chiral precursors. ERs can reduce α,β-unsaturated aldehydes, ketones, and esters with high stereoselectivity. nih.govnih.gov
For example, an α,β-unsaturated butanoate ester could be reduced by an ene-reductase to produce a chiral saturated butanoate ester. This biocatalytic reduction can establish one or two new stereocenters with high enantiomeric excess. acs.org This approach is complementary to traditional chemical hydrogenations and offers an environmentally benign route to valuable chiral building blocks that could subsequently be used in more complex syntheses. researchgate.netnih.gov
Whole-Cell Biotransformations
To circumvent the often high cost of using purified enzymes, whole-cell biotransformations have emerged as a practical and economical alternative. unlp.edu.ar In this approach, entire microbial cells (e.g., yeast or bacteria) that naturally produce or are engineered to overexpress a desired enzyme are used as the catalyst. mdpi.com This strategy offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of necessary cofactors. unlp.edu.ar
For lipase-catalyzed reactions, systems displaying Candida antarctica lipase B on the surface of yeast cells have been developed. nih.gov These whole-cell biocatalysts are stable, easy to handle, and can be reused. nih.gov Such systems have been shown to be effective for producing flavor esters and demonstrate high thermal stability, making them suitable for industrial-scale production of compounds like this compound. nih.gov Whole-cell processes have been developed with high volumetric productivity, in some cases exceeding 40 g L⁻¹ h⁻¹, demonstrating their industrial viability. plos.org
Chemoenzymatic Cascade Reactions
A typical chemoenzymatic cascade could involve a lipase-catalyzed kinetic resolution followed by a chemical modification of the resulting product without isolating the intermediate. For instance, the highly enantioenriched alcohols and esters produced via lipase-mediated resolution can be directly used in subsequent chemical steps, such as substitution reactions, to generate other valuable chiral molecules. beilstein-journals.org Multi-enzyme cascades are also common, such as combining an ene-reductase with an alcohol dehydrogenase to perform sequential C=C and C=O bond reductions. nih.gov This integrated approach represents a powerful strategy for the efficient synthesis of complex chemical targets.
Advanced Synthetic Approaches and Process Intensification
Process intensification aims to develop more efficient, safer, and more sustainable manufacturing processes. In the context of this compound synthesis, this can be achieved through several advanced approaches.
The use of immobilized enzymes is a cornerstone of process intensification. Immobilization not only facilitates catalyst recovery and reuse but also often enhances enzyme stability. researchgate.net Packed-bed reactors (PBRs) containing immobilized lipases, such as Novozym 435, enable continuous-flow production of esters. nih.gov This setup allows for high productivity, precise control over reaction conditions, and straightforward product isolation. nih.gov
Dynamic kinetic resolution (DKR) is another advanced strategy that intensifies the process by overcoming the inherent 50% yield limitation of standard kinetic resolution, which is particularly beneficial for producing high-value chiral compounds. d-nb.info
Flow Microreactor Technologies
Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for ester synthesis. These technologies provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety, particularly for exothermic reactions. dur.ac.uk While specific literature on the flow synthesis of this compound is not prominent, the principles are widely applied to esterification and other organic reactions. dur.ac.uktue.nl
Flow reactors can facilitate reactions that are otherwise difficult to control in batch mode. For instance, the precise temperature management in a microreactor can minimize the formation of byproducts that might occur at elevated temperatures in conventional setups. google.com The high surface-area-to-volume ratio inherent in microreactors allows for efficient heat exchange and rapid mass transfer, which can significantly accelerate the esterification process. dur.ac.uk These systems are also scalable, reproducible, and can be automated, making them attractive for industrial production. dur.ac.uk The synthesis of various organic intermediates, including epoxides and spirocyclic compounds, has been successfully demonstrated in flow, highlighting the versatility of this technology for complex chemical transformations. dur.ac.uk
Table 1: Comparison of Batch vs. Flow Reactor for Ester Synthesis
| Feature | Batch Reactor | Flow Microreactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volume |
| Scalability | Difficult, requires re-optimization | Straightforward, by numbering-up or longer run times |
| Reproducibility | Can be variable | High |
Photocatalytic Methods in Related Systems
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions using visible light as a renewable energy source. organic-chemistry.orgacs.org This approach is particularly relevant for the synthesis of complex molecules, including unsaturated esters. organic-chemistry.org While direct photocatalytic synthesis of this compound is not extensively documented, methods developed for related vinyl and β,γ-unsaturated esters demonstrate the potential of this strategy. organic-chemistry.orgrsc.org
One notable method involves the zinc- and photocatalyzed cross-coupling of tetrafluoropyridine sulfides with vinyl halides to produce β,γ-unsaturated esters. organic-chemistry.org This reaction proceeds under blue LED irradiation and offers a less toxic, cost-effective alternative to traditional palladium-catalyzed methods. organic-chemistry.org Optimization of such a system for this compound would likely involve the coupling of a suitable vinyl precursor with a butyrate source. Mechanistic studies suggest these reactions often proceed via a radical pathway. organic-chemistry.org
Another relevant area is the PET-RAFT (Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer) polymerization of vinyl esters. rsc.org These studies, using photocatalysts like Ir(ppy)₃, explore the controlled synthesis of polyvinyl esters under blue light irradiation. rsc.org The underlying principles of activating vinyl monomers could be adapted for a targeted synthesis rather than polymerization.
Table 2: Key Features of Selected Photocatalytic Ester Syntheses
| Reaction Type | Catalysts | Key Features | Potential Application | Reference |
| Cross-Coupling | ZnCl₂, Ru(bpy)₃Cl₂ | Mild conditions, blue LED, cost-effective, avoids heavy metals. organic-chemistry.org | Coupling a vinyl halide with a butyrate nucleophile. | organic-chemistry.org |
| PET-RAFT | Ir(ppy)₃ | Control over vinyl ester reactivity under blue light. rsc.org | Activation of a propen-2-yl precursor for esterification. | rsc.org |
| Hydroalkylation | 4CzIPN | Divergent synthesis for hydro- and oxoalkylation of vinyl arenes. acs.org | Functionalization of a vinyl precursor prior to esterification. | acs.org |
Phase Transfer Catalysis (PTC) in Unsaturated Systems
Phase Transfer Catalysis (PTC) is a valuable technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org This is achieved by a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.org PTC offers benefits such as mild reaction conditions, reduced need for hazardous anhydrous solvents, and simplified workup procedures. core.ac.uk
In the context of ester synthesis, PTC can be applied to the alkylation of carboxylates. For this compound, this could involve the reaction of a butanoate salt (in the aqueous phase) with a suitable isopropenyl-containing electrophile (in the organic phase). The development of chiral phase-transfer catalysts has also enabled asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. rsc.orgacs.orgmdpi.com For instance, enantioselective PTC has been used for the dihydroxylation and oxohydroxylation of α,β-unsaturated esters using a bisguanidinium catalyst to direct the anionic reagent. acs.org This highlights the potential of PTC for stereocontrolled synthesis in unsaturated systems. rsc.org
The efficiency of PTC can be high for Sₙ2-type reactions, including C-, N-, O-, and S-alkylations, making it a staple in the fine chemical industry. crdeepjournal.org Both liquid-liquid (L-L) and solid-liquid (S-L) PTC modes are employed, with S-L PTC sometimes offering advantages in terms of selectivity and reaction rate. crdeepjournal.org
Green Chemistry Principles in Ester Synthesis
The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. core.ac.ukjove.com These principles are highly relevant to ester synthesis, a cornerstone of the chemical industry. researchgate.netsophim.com
Key green chemistry considerations for synthesizing esters like this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sophim.com Enzymatic esterification, for example, can achieve high atom economy and yields exceeding 99%. sophim.com
Use of Safer Solvents: Traditional esterifications often use hazardous solvents like chlorinated hydrocarbons or DMF. jove.com Green alternatives include using safer solvents like acetonitrile (B52724) or, ideally, conducting the reaction under solvent-free conditions. jove.comacs.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Highly efficient and recyclable catalysts are preferred. researchgate.net This includes biocatalysts like lipases, which operate under mild conditions and offer high selectivity, reducing byproduct formation. researchgate.netrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. Photocatalytic methods that use visible light are an example of this principle in action. organic-chemistry.org
Renewable Feedstocks: Whenever practicable, raw materials should be derived from renewable sources. rsc.org
Enzymatic synthesis of aroma esters in solvent-free systems, where water is removed under vacuum, has demonstrated high conversion rates (up to 94.3%) and favorable green metrics, such as a low E-factor (amount of waste produced per kg of product), making the process suitable for industrial application. rsc.org
Reaction Mechanisms and Chemical Transformations of Prop 1 En 2 Yl Butanoate
Formation Mechanisms
The synthesis of prop-1-en-2-yl butanoate can be achieved through several routes, each involving distinct intermediates and catalytic systems. These methods range from classic esterification reactions to modern enzyme-catalyzed processes.
Investigation of Reaction Intermediates
The formation of vinyl and enol esters often proceeds through intermediates that determine the reaction's efficiency and selectivity. Common synthesis strategies include:
Transesterification: A prevalent method for synthesizing this compound is the transesterification of isopropenyl acetate (B1210297) with butanoic acid. This reaction is often catalyzed by enzymes, such as lipases, which offer high selectivity. The mechanism involves the formation of an acyl-enzyme intermediate. nih.gov The lipase's active site, typically containing a serine residue, attacks the acyl donor (isopropenyl acetate), releasing acetone (B3395972) and forming a covalent acyl-enzyme complex. Subsequently, butanoic acid acts as a nucleophile, attacking the complex to yield this compound and regenerate the enzyme. nih.gov This process is effectively irreversible due to the tautomerization of the released enol (propen-2-ol) to the highly stable acetone. doi.org
Addition of Carboxylic Acids to Alkynes: Another synthetic route involves the direct addition of butanoic acid to propyne (B1212725). This reaction is typically catalyzed by transition metals like ruthenium or palladium. The mechanism can involve the formation of a metal-vinylidene or a metal-acetylide intermediate, which then undergoes nucleophilic attack by the carboxylate.
Enol Acylation: The acylation of the enolate of acetone with butanoyl chloride is also a viable, though less common, method. This would involve the deprotonation of acetone to form its enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride.
Transition State Analysis of Esterification
The esterification process to form this compound, particularly through acid-catalyzed or enzyme-mediated pathways, involves a well-defined transition state.
In a typical acid-catalyzed esterification (Fischer esterification), the reaction proceeds through a tetrahedral intermediate. chemistrysteps.comrsc.org The key steps involve:
Protonation of the carbonyl oxygen of butanoic acid, which enhances its electrophilicity.
Nucleophilic attack by the oxygen of the enol (propen-2-ol) on the protonated carbonyl carbon.
Formation of a tetrahedral intermediate.
Proton transfer and subsequent elimination of a water molecule to form the ester.
The transition state for the rate-determining step, typically the nucleophilic attack or the collapse of the tetrahedral intermediate, is characterized by significant bond formation and breaking. Computational studies on similar esterification reactions help in elucidating the energetic landscape and geometry of these transition states.
In lipase-catalyzed synthesis, the transition state involves the formation of a tetrahedral intermediate within the enzyme's active site. nih.gov The active site's amino acid residues, particularly the catalytic triad (B1167595) (e.g., Ser-His-Asp), stabilize this transition state, thereby lowering the activation energy of the reaction. nih.gov
Table 1: Key Parameters in the Transition State of Esterification
| Parameter | Acid-Catalyzed Esterification | Lipase-Catalyzed Esterification |
| Key Intermediate | Tetrahedral carbocation | Acyl-enzyme complex |
| Catalyst Role | Protonation of carbonyl group | Covalent catalysis and stabilization of transition state |
| Leaving Group | Water | Enzyme (regenerated) |
This table provides a generalized comparison based on established mechanisms for esterification.
Catalytic Cycles in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound, with both enzymatic and transition-metal-based systems being employed.
Lipase (B570770) Catalysis: The catalytic cycle for lipase-mediated synthesis follows a Ping-Pong Bi-Bi mechanism. mdpi.com
The enzyme (lipase) binds to the acyl donor (e.g., isopropenyl acetate).
Formation of the first tetrahedral intermediate, leading to the acylation of the enzyme's serine residue and the release of acetone.
The acyl-enzyme intermediate then binds to the nucleophile (butanoic acid).
Formation of a second tetrahedral intermediate.
The ester product (this compound) is released, and the enzyme is regenerated to its native state. mdpi.com
Transition Metal Catalysis: In syntheses involving the addition of butanoic acid to propyne, a ruthenium or palladium catalyst can be used. A plausible catalytic cycle would involve:
Coordination of the alkyne to the metal center.
Oxidative addition or formation of a π-alkyne complex.
Nucleophilic attack of the carboxylate on the activated alkyne.
Reductive elimination to release the enol ester product and regenerate the active catalyst.
The efficiency of these catalytic cycles is dependent on factors such as the choice of metal and ligands, solvent, and reaction temperature.
Degradation and Reactivity Pathways
This compound can undergo degradation through various pathways, with hydrolysis being a primary route of decomposition.
Hydrolytic Degradation Mechanisms
The hydrolysis of this compound involves the cleavage of the ester bond, a reaction that can be catalyzed by either acids or bases. nih.govsemanticscholar.org This process is of interest in understanding the environmental fate and biological activity of such compounds.
The acid-catalyzed hydrolysis of vinyl esters like this compound is a well-studied process. osti.govacs.org The mechanism is distinct from that of simple alkyl esters. chemistrysteps.com
The accepted mechanism involves a rate-determining protonation of the double bond, followed by the rapid breakdown of the resulting intermediate: researchgate.net
Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl group by a hydronium ion. This step is generally the slowest and therefore rate-determining. This electrophilic addition is highly regioselective due to the formation of a resonance-stabilized carbocation intermediate, where the positive charge is stabilized by the adjacent oxygen atom. smartstartinstitute.com
Hydration: A water molecule then acts as a nucleophile and attacks the carbocation, forming a protonated hemiacetal.
Deprotonation and Decomposition: The protonated hemiacetal rapidly loses a proton and then decomposes to yield butanoic acid and acetone (from the tautomerization of the unstable propen-2-ol). smartstartinstitute.com
Table 2: Products of Hydrolytic Degradation
| Starting Material | Degradation Pathway | Products |
| This compound | Acid-Catalyzed Hydrolysis | Butanoic acid, Acetone |
This table summarizes the final products of the acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)
The base-catalyzed hydrolysis of esters, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org For this compound, this reaction proceeds via a nucleophilic acyl substitution mechanism when treated with a strong base, such as sodium hydroxide (B78521) (NaOH).
The reaction mechanism involves three key steps:
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Leaving Group Removal: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the isopropenoxide ion ([CH₂=C(O⁻)CH₃]) is expelled as the leaving group. This is the rate-determining step. khanacademy.org
Deprotonation: The expelled isopropenoxide is a strong base and deprotonates the butanoic acid formed in the previous step, resulting in the formation of a resonance-stabilized butanoate ion and the enol, prop-1-en-2-ol. libretexts.org The enol rapidly tautomerizes to its more stable keto form, acetone. The final products are sodium butanoate and acetone. youtube.com
Table 1: Products of Saponification of this compound
| Reactant | Reagent | Product 1 | Product 2 |
| This compound | Sodium Hydroxide (NaOH) | Sodium Butanoate | Acetone |
Oxidation Reactions
The presence of a carbon-carbon double bond in this compound makes it susceptible to various oxidation reactions.
Autoxidation Processes
Autoxidation is a spontaneous oxidation process that occurs in the presence of atmospheric oxygen. For this compound, the most likely sites for autoxidation are the allylic C-H bonds of the methyl group attached to the double bond. This process typically proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. The primary products are hydroperoxides, which can subsequently decompose into a complex mixture of other oxygenated compounds, such as alcohols, ketones, and aldehydes, potentially leading to polymerization and degradation of the material.
Selective Oxidation of the Unsaturated Moiety
The carbon-carbon double bond in this compound can be selectively oxidized using various reagents to yield different products, while leaving the ester group intact.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide. The product would be 2-methyloxiran-2-yl butanoate.
Dihydroxylation: Treatment with reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) followed by a workup would cleave the pi bond to form a diol, yielding 2,3-dihydroxypropan-2-yl butanoate.
Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis (O₃). Reductive workup (e.g., with dimethyl sulfide) would yield acetone and formyl methyl butanoate. Oxidative workup would produce acetone and a carboxylic acid derivative.
Reduction Reactions
The ester functional group of this compound can be reduced using powerful reducing agents.
Reduction of the Ester Group
The reduction of the ester group in this compound can lead to the formation of either a primary alcohol or an aldehyde, depending on the reducing agent used. Standard catalytic hydrogenation would typically reduce the carbon-carbon double bond before affecting the ester.
Reduction to Alcohols: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two alcohol products. libretexts.org The acyl portion is reduced to a primary alcohol, butan-1-ol. The alkoxy portion is liberated as the enolate, which upon acidic workup tautomerizes to acetone. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org
Reduction to Aldehydes: A less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), can be used to achieve the partial reduction of the ester to an aldehyde. libretexts.org This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The products of this reaction would be butanal and acetone (after hydrolysis and tautomerization of the vinyl portion). libretexts.org
Table 3: Products of Ester Group Reduction
| Reagent | Product from Acyl Group | Product from Alkoxy Group |
| Lithium Aluminum Hydride (LiAlH₄) | Butan-1-ol | Acetone |
| Diisobutylaluminum Hydride (DIBALH) | Butanal | Acetone |
Hydrogenation of the Alkenyl Group
The alkenyl (isopropenyl) moiety of this compound can be readily reduced through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst.
The process typically utilizes heterogeneous catalysts such as palladium, platinum, or nickel. The reaction proceeds by the adsorption of both the ester and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the double bond. This transformation selectively reduces the alkene functionality without affecting the carbonyl group of the ester. The successful hydrogenation of the C=C bond results in the formation of a saturated ester.
The product of the hydrogenation of this compound is isopropyl butanoate. nih.gov While it is possible with certain specialized catalysts to selectively hydrogenate an ester group in the presence of a double bond, standard hydrogenation conditions favor the reduction of the more reactive alkene. ncert.nic.inresearchgate.netacs.org
Reaction Scheme: Hydrogenation of this compound
| Reactant | Reagents | Product |
|---|
Substitution Reactions at the Ester Linkage
The ester linkage in this compound is a key site for nucleophilic substitution reactions. As an enol ester, it exhibits enhanced reactivity compared to simple alkyl esters. A significant feature of its substitution reactions is the nature of the leaving group. Upon cleavage of the enol-ester bond, the initially formed isopropenyl alcohol immediately tautomerizes to the highly stable and volatile ketone, acetone. This irreversible tautomerization drives the reaction forward, making isopropenyl esters excellent acylating agents.
Transesterification: this compound can undergo acid-catalyzed transesterification with various alcohols. In a notable example, its reaction with renewable diols like propylene (B89431) glycol can be controlled to produce monoester derivatives with high efficiency. The reaction is irreversible due to the formation of acetone as the sole byproduct, representing a 100% carbon-efficient process. wikipedia.org
Amidation: The compound serves as an effective reagent for the synthesis of N-arylamides. It reacts smoothly with less reactive arylamines in the presence of heterogeneous acid catalysts. organic-chemistry.orglibretexts.org This method is advantageous as it avoids the use of harsh conditions or expensive coupling reagents, and the purification is simplified because the only byproduct is acetone. organic-chemistry.orglibretexts.org
Table of Representative Substitution Reactions
| Reaction Type | Nucleophile | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Transesterification | Diols (e.g., Propylene Glycol) | Acid (e.g., Amberlyst-15) | Monoester of the diol | wikipedia.org |
Rearrangement Reactions
Rearrangement reactions involve the intramolecular migration of atoms or groups, leading to a structural isomer of the original molecule. Common examples in related structures include sigmatropic rearrangements like the Claisen rearrangement, which typically occurs in allyl vinyl ethers. wikipedia.orglibretexts.org
This compound is a vinylic ester, not an allylic ether or ester. Its structure does not fit the substrate requirements for the classic Claisen rearrangement or its common variants like the Ireland-Claisen rearrangement. libretexts.orglibretexts.org Based on available scientific literature, this compound does not appear to undergo characteristic rearrangement reactions under typical thermal or catalytic conditions. Its reactivity is dominated by transformations at the double bond and the ester group.
Polymerization Tendencies of the Unsaturated Moiety
The isopropenyl group in this compound is a type of vinyl moiety, which makes the molecule a monomer capable of undergoing polymerization. Specifically, it can participate in radical polymerization, a common method for producing a wide range of polymers. google.comyoutube.comyoutube.com
The polymerization process involves three main steps:
Initiation: A radical initiator (e.g., a peroxide or an azo compound) generates free radicals, which then add to the C=C double bond of the monomer, creating a new monomer radical.
Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight. youtube.com
Termination: The growth of polymer chains is halted, typically by the combination of two radicals or by a disproportionation reaction. youtube.com
Polymerization of this compound would result in a polymer with a carbon backbone and pendant butanoyloxy groups. While the isopropenyl group allows for polymerization, the compound has also been noted in patent literature for its role in inhibiting or stabilizing uncured polyester (B1180765) resin compositions, suggesting it can also retard certain polymerization processes under specific conditions. acs.org
Role as a Building Block and Reagent in Organic Synthesis
This compound is a valuable building block in organic synthesis due to the unique reactivity conferred by its enol ester structure. It acts as an efficient acylating agent and can participate in complex transformations.
Precursor in Derivatization Reactions
The ability of this compound to act as a butyryl group donor makes it an excellent precursor for various derivatization reactions. The irreversible formation of acetone as a byproduct is a powerful thermodynamic driving force. wikipedia.org
Notable derivatization reactions include:
Ester Synthesis: Through transesterification, it can be used to synthesize other butyrate (B1204436) esters, including those derived from complex or sensitive alcohols. The mild, often acid-catalyzed conditions and high carbon efficiency make this an attractive method. wikipedia.org
Amide Synthesis: It is a key reagent in the amidation of arylamines, providing a green and atom-economical route to N-arylamides without the need for stoichiometric activating agents. organic-chemistry.orglibretexts.org This method is applicable to a wide range of substrates, including those with electron-donating or halogen groups. organic-chemistry.org
Reactant in Multicomponent Transformations
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. frontiersin.org this compound is a suitable reactant for certain types of multicomponent transformations, particularly tandem reactions where its byproduct participates in a subsequent step.
A prime example is the tandem monotransesterification/acetalization reaction with diols. wikipedia.org In this process:
this compound reacts with a diol (e.g., propylene glycol) in an acid-catalyzed transesterification to yield a monoester derivative and one molecule of acetone.
The in situ generated acetone then reacts with a second molecule of the diol to form a cyclic acetal (B89532) (a solketal-type derivative).
This tandem sequence is 100% carbon efficient, producing two valuable products with water as the only other byproduct. wikipedia.org It demonstrates the utility of this compound in designing complex and efficient synthetic cascades.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for determining the molecular structure and confirming the purity of a synthesized or isolated compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide a complete picture of the atomic connectivity and molecular weight of prop-1-en-2-yl butanoate.
NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its position in the structure.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| CH₃ (butanoate) | ~0.9 | Triplet (t) | 3H |
| CH₂ (butanoate) | ~1.6 | Sextet (sxt) | 2H |
| CH₂ (butanoate) | ~2.3 | Triplet (t) | 2H |
| CH₃ (isopropenyl) | ~2.0 | Singlet (s) | 3H |
| =CH₂ (isopropenyl) | ~4.6 and ~4.9 | Singlets (s) or Doublets (d) | 1H each |
Note: The expected values are estimations based on typical chemical shifts for similar functional groups. Actual experimental data is required for confirmation.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C H₃ (butanoate) | ~14 |
| C H₂ (butanoate) | ~19 |
| C H₂ (butanoate) | ~36 |
| C H₃ (isopropenyl) | ~20 |
| =C H₂ (isopropenyl) | ~100 |
| =C (isopropenyl) | ~150 |
| C =O (ester) | ~172 |
Note: The expected values are estimations based on typical chemical shifts for similar functional groups. Actual experimental data is required for confirmation.
2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the butanoate chain (CH₃-CH₂-CH₂).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show correlations between the isopropenyl protons and the ester carbonyl carbon.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their through-bond connectivity. It is useful for determining the stereochemistry and conformation of the molecule in solution.
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The expected exact mass would be calculated from its molecular formula, C₇H₁₂O₂. This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from isomers.
Mass Spectrometry (MS)[14],[17],[15],[16],
Fragmentation Pattern Analysis
In the electron ionization mass spectrometry (EI-MS) of this compound (molecular weight: 128.17 g/mol ), the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that allows for its identification. nih.gov The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation mechanisms for esters like this compound include α-cleavage and McLafferty rearrangements. ccsenet.orgresearchgate.net
One of the most prominent fragmentation pathways for butanoate esters is the formation of the butyrylium ion. This occurs via cleavage of the ester C-O bond, leading to a stable acylium cation at a mass-to-charge ratio (m/z) of 71.
[CH₃CH₂CH₂CO]⁺ (m/z 71) : This acylium ion is a hallmark of butanoate esters and is often a significant peak in the spectrum. ccsenet.org
The butyrylium ion itself can undergo further fragmentation. A common subsequent fragmentation is the loss of a molecule of carbon monoxide (CO), which has a mass of 28 amu. This results in the formation of a propyl cation.
[CH₃CH₂CH₂]⁺ (m/z 43) : This fragment arises from the decarbonylation of the m/z 71 ion and is also a characteristic peak for butyl-chain compounds.
Another significant fragmentation process is the McLafferty rearrangement. This intramolecular hydrogen transfer is common in molecules containing a carbonyl group and an accessible gamma-hydrogen on the alkyl chain. For this compound, a hydrogen from the gamma-carbon of the butanoate chain is transferred to the carbonyl oxygen, leading to the cleavage of the alpha-beta carbon bond and the elimination of a neutral propene molecule (mass of 42 amu). This results in a radical cation.
[C₃H₆O₂]⁺• (m/z 86) : Formed via McLafferty rearrangement with the loss of propene (CH₂=CHCH₃).
Fragments related to the isopropenyl portion of the molecule are also observed. Cleavage can result in the formation of the isopropenyl cation.
[C₃H₅O]⁺ (m/z 57) : This fragment corresponds to the [CH₂=C(O)CH₃]⁺ cation, although other isomeric structures are possible.
The combination of these characteristic fragments allows for the confident identification of this compound in a sample when analyzed by mass spectrometry.
Table 1: Characteristic Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 86 | [C₃H₆O₂]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |
| 71 | [C₄H₇O]⁺ | α-cleavage (Butyrylium ion) |
| 57 | [C₃H₅O]⁺ | Cleavage of the ester linkage |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions corresponding to the ester and vinyl (enol) functionalities. researchgate.net
The most characteristic absorption is the carbonyl (C=O) stretch of the ester group. For vinyl esters, this band typically appears at a higher wavenumber compared to saturated esters due to the influence of the adjacent C=C double bond.
C=O Stretch : A very strong and sharp absorption is expected in the range of 1750-1775 cm⁻¹ . libretexts.org This is a key diagnostic peak for the presence of the vinyl ester group.
The carbon-carbon double bond of the isopropenyl group also gives rise to a characteristic stretching vibration.
C=C Stretch : A medium intensity absorption is anticipated around 1645-1655 cm⁻¹ .
The spectrum also features absorptions from the C-O bonds of the ester linkage. Ester C-O stretches typically appear as two distinct bands.
C-O Stretches : Strong bands are expected in the region of 1250-1050 cm⁻¹ . The higher frequency band is associated with the C(=O)-O stretch, while the lower frequency band corresponds to the O-C(vinyl) stretch. researchgate.net
Vibrations involving the hydrogen atoms are also prominent. The C-H bonds of the vinyl group and the aliphatic butanoate chain absorb at different frequencies.
=C-H Stretch : A medium intensity band is expected just above 3000 cm⁻¹, typically in the 3080-3140 cm⁻¹ region, corresponding to the stretching of the sp² hybridized C-H bonds of the vinyl group.
Aliphatic C-H Stretch : Strong absorptions from the methyl and methylene (B1212753) groups of the butanoate chain appear just below 3000 cm⁻¹, in the range of 2870-2960 cm⁻¹ .
=C-H Bend : An out-of-plane bending vibration for the terminal vinyl group (=CH₂) is expected to produce a strong band around 945-955 cm⁻¹ . researchgate.net
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |
|---|---|---|---|
| 3080-3140 | =C-H (vinyl) | Stretch | Medium |
| 2870-2960 | C-H (alkyl) | Stretch | Strong |
| 1750-1775 | C=O (vinyl ester) | Stretch | Very Strong |
| 1645-1655 | C=C (vinyl) | Stretch | Medium |
| 1250-1150 | C-O (ester) | Asymmetric Stretch | Strong |
| 1150-1050 | C-O (ester) | Symmetric Stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. masterorganicchemistry.com In this compound, the chromophores—the parts of the molecule that absorb light—are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).
These two chromophores are not conjugated in this compound, as they are separated by an oxygen atom. Therefore, their electronic absorptions are largely independent of each other.
The carbonyl group undergoes two primary electronic transitions:
n → π* transition : This involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an anti-bonding π* orbital. This is a "forbidden" transition, resulting in a weak absorption (low molar absorptivity, ε). For isolated carbonyls, this transition typically occurs in the 270-300 nm range. masterorganicchemistry.com
π → π* transition : This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is an "allowed" transition and results in a very strong absorption (high molar absorptivity). For an isolated carbonyl group, this transition occurs at a high energy, with a wavelength of maximum absorbance (λmax) below 200 nm.
The isolated carbon-carbon double bond of the isopropenyl group primarily undergoes a strong π → π* transition.
π → π* transition : For a simple alkene, this transition requires high energy and occurs in the far UV region, typically with a λmax around 170-190 nm . masterorganicchemistry.com
Consequently, the UV-Vis spectrum of this compound is expected to show a weak absorption band around 270-300 nm due to the n → π* transition of the carbonyl group. The more intense π → π* absorptions for both the C=O and C=C groups would occur below the typical analytical cutoff of 200 nm and would likely not be observed with standard spectrophotometers. semanticscholar.org
Table 3: Expected UV-Vis Absorptions for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| n → π* | C=O (Carbonyl) | 270 - 300 | Weak (Low) |
| π → π* | C=O (Carbonyl) | < 200 | Strong (High) |
Chromatographic Separations and Quantification
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is an essential analytical technique for the separation and analysis of volatile organic compounds like this compound. libretexts.org In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases, which is influenced by factors such as boiling point and polarity. ump.edu.my
When coupled with a mass spectrometer, the technique becomes Gas Chromatography-Mass Spectrometry (GC-MS). e-jecoenv.org This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification power of MS. As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer, where they are fragmented and detected. This provides both the retention time (a chromatographic parameter) and the mass spectrum (a structural fingerprint) for each component, enabling highly confident identification and quantification. e-jecoenv.orgoup.com
Method Development for Isomer Separation
A significant challenge in the analysis of this compound is its separation from structural isomers, which often have very similar boiling points and polarities. Isomers such as allyl butanoate (prop-2-en-1-yl butanoate), ethyl 2-methylpropenoate, and methyl 3-methylbut-2-enoate (B8612036) possess the same molecular formula (C₇H₁₂O₂) and thus the same molecular weight, making them indistinguishable by mass spectrometry alone without chromatographic separation.
Effective separation of these isomers by GC requires careful method development, with the choice of the stationary phase being the most critical parameter. ump.edu.myvernier.com
Column Selection : While a standard non-polar column (e.g., with a 5% phenyl methylpolysiloxane stationary phase like a DB-5 or HP-5MS) can separate compounds based on boiling point differences, it may not provide sufficient resolution for closely related isomers. A more effective choice is a polar stationary phase. Columns with polyethylene (B3416737) glycol (e.g., Carbowax, DB-WAX) or cyanopropyl-based phases are highly effective for separating isomers with subtle differences in polarity and hydrogen bonding capacity. These polar columns can differentiate between the enol ester structure of this compound and the allyl ester structure of its isomer. ump.edu.mynih.gov
Temperature Programming : A slow, controlled temperature ramp is crucial for resolving closely eluting peaks. Starting at a low initial oven temperature allows for the separation of the most volatile components, while a gradual increase in temperature helps to elute higher-boiling isomers as sharp, well-defined peaks. libretexts.org A typical program might start at 40-50°C and increase at a rate of 5-10°C per minute.
Table 4: Suggested GC Parameters for Isomer Separation
| Parameter | Suggested Value | Rationale |
|---|---|---|
| Column | ||
| Stationary Phase | Polyethylene Glycol (e.g., DB-WAX) | Provides separation based on polarity, effective for isomers. |
| Length | 30 - 60 m | Longer columns provide higher resolution. |
| Internal Diameter | 0.25 mm | Standard for high-resolution capillary GC. |
| Film Thickness | 0.25 µm | Standard thickness for general-purpose analysis. |
| Temperatures | ||
| Injector | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40°C (hold 2 min), then 8°C/min to 240°C | Resolves volatile isomers at the start, elutes heavier components efficiently. |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Inert, provides good efficiency. |
Quantitative Analysis of Reaction Mixtures
Gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the preferred method for the quantitative analysis of this compound in reaction mixtures or other complex matrices. nih.gov The area of the chromatographic peak is directly proportional to the concentration of the analyte.
For accurate quantification, an internal standard (IS) method is typically employed. researchgate.net This method involves adding a known amount of a non-interfering compound (the internal standard) to every sample, calibration standard, and blank. The internal standard should be a compound that is chemically similar to the analyte but has a different retention time, ensuring it is well-separated from all other components in the mixture. A suitable internal standard for this compound could be an ester of similar volatility, such as hexyl acetate (B1210297) or ethyl heptanoate.
The quantification process involves these steps:
Calibration : A series of calibration standards are prepared containing known concentrations of pure this compound and a constant concentration of the internal standard.
Analysis : The calibration standards and the unknown samples (also spiked with the internal standard) are analyzed by GC or GC-MS under identical conditions.
Calibration Curve Construction : For each calibration standard, the ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then plotted against the known concentration of the analyte to generate a calibration curve.
Concentration Determination : The peak area ratio is calculated for the unknown sample and its concentration is determined by interpolating from the linear regression of the calibration curve.
Using an internal standard corrects for variations in injection volume, detector response, and sample workup, leading to high precision and accuracy in the quantitative results. researchgate.net For very complex matrices or trace-level analysis, GC-MS operating in selected ion monitoring (SIM) mode can be used. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances sensitivity and selectivity by filtering out background noise.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For a moderately polar compound like this compound, HPLC is an ideal method for assessing purity and quantifying its presence in a sample.
Chiral HPLC for Enantiomeric Excess Determination
Chiral HPLC is a specialized sub-technique of HPLC that utilizes a chiral stationary phase (CSP) to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation allows for the determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample.
However, this technique is not applicable to this compound. The structure of this compound lacks a chiral center (a carbon atom bonded to four different groups). As an achiral molecule, it does not exist as enantiomers. Therefore, the concept of enantiomeric excess does not apply, and analysis by chiral HPLC is not relevant for this compound.
Normal-Phase and Reverse-Phase Applications
The two primary modes of HPLC, normal-phase (NP) and reverse-phase (RP), are both applicable to the analysis of this compound, with the choice depending on the sample matrix and analytical goals.
Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane (B92381), ethyl acetate). NP-HPLC is effective for separating isomers and is well-suited for analytes dissolved in non-polar organic solvents. This compound, being an ester with moderate polarity, would elute based on its interaction with the polar stationary phase.
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water with methanol (B129727) or acetonitrile). Separation is driven by hydrophobic interactions. This compound would be retained on the non-polar column and would elute at a time determined by the specific mobile phase composition. This mode is particularly useful for purity analysis of the final product. A related compound, prop-2-en-1-yl heptanoate, has been successfully separated using reverse-phase chromatography, indicating this would be a suitable approach. sielc.com
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
|---|---|---|
| Stationary Phase | Polar (e.g., Silica (B1680970), Alumina) | Non-polar (e.g., C18, C8, Cyano) |
| Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile (B52724), Water/Methanol) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Application for this compound | Separation from non-polar impurities or in a non-polar reaction mixture. | Purity determination, quantification in aqueous or polar samples. |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor the progress of a chemical reaction. chemistryhall.comlibretexts.org It allows the chemist to qualitatively observe the consumption of starting materials and the formation of products over time. libretexts.orgyoutube.com
In a hypothetical synthesis of this compound from butanoyl chloride and isopropenyl acetate, TLC would be used as follows:
Preparation : A TLC plate (silica gel on glass or aluminum) is prepared by drawing a baseline in pencil. chemistryhall.com
Spotting : Three lanes are spotted on the baseline: the starting material (e.g., butanoyl chloride), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu
Development : The plate is placed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of hexane and ethyl acetate. The eluent moves up the plate by capillary action. chemistryhall.com
Visualization : After development, the plate is dried and visualized, typically under a UV lamp, as the ester product would be UV-active. rochester.edu
The progress of the reaction is determined by comparing the spots. The starting material spot in the reaction mixture lane will diminish in intensity over time, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.orgyoutube.com The co-spot helps to confirm that the new product spot is distinct from the starting material, especially if their retention factor (Rf) values are similar. libretexts.orgrochester.edu
| Compound | Hypothetical Rf Value (8:2 Hexane:Ethyl Acetate) | TLC Spot Characteristics |
|---|---|---|
| Butanoyl Chloride (Starting Material) | 0.35 | Decreases in intensity as the reaction proceeds. |
| This compound (Product) | 0.60 | Appears and increases in intensity as the reaction proceeds. |
Column Chromatography for Purification
Following the completion of a reaction, as monitored by TLC, column chromatography is the standard method for purifying the desired product on a larger scale. chemistryhall.com This technique operates on the same separation principles as TLC but is preparative rather than analytical.
For the purification of this compound, a glass column would be packed with a solid adsorbent, typically silica gel. The crude reaction mixture is loaded onto the top of the column. The same solvent system that provided good separation on TLC (e.g., 8:2 hexane:ethyl acetate) is then passed through the column. Components of the mixture travel down the column at different rates based on their polarity. Less polar compounds, like the product this compound, will travel faster, while more polar impurities and unreacted starting materials will move more slowly. The eluent is collected in sequential fractions, which are analyzed by TLC to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed to yield purified this compound.
Emerging Analytical Methods
Hyphenated Techniques (e.g., LC-NMR)
Hyphenated techniques involve the direct coupling of a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. nih.govsaspublishers.com The combination of liquid chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a prime example of such a technique. saspublishers.comamazonaws.com
In the context of this compound research, LC-NMR would be invaluable for the structural characterization of unknown impurities or byproducts within a sample without prior isolation. amazonaws.com The process involves:
Separation : The sample is injected into an HPLC system, which separates the components. For instance, a reverse-phase column could separate this compound from a slightly more polar degradation product.
Analysis : As each component elutes from the HPLC column, it flows directly into the NMR spectrometer.
Identification : The NMR spectrometer acquires spectra (e.g., ¹H NMR) of each separated component in real-time. This provides unambiguous structural information, allowing for the rapid identification of impurities.
Recent advancements in LC-NMR include improved sensitivity through high-field magnets and specialized flow-cell designs, making it possible to identify and characterize substances present at very low levels in a sample. nih.govsaspublishers.com This technique is particularly advantageous in fields like natural product analysis and metabolite identification, where isolation of every component is impractical. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
There are currently no published studies that have employed Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of Prop-1-en-2-yl butanoate. DFT is a widely used computational method that could provide valuable information about bond lengths, bond angles, and dihedral angles, as well as electronic properties like molecular orbital energies and charge distribution.
Ab Initio Methods for High-Accuracy Predictions
No high-accuracy predictions for the properties of this compound using ab initio methods have been reported in the scientific literature. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, could offer a highly accurate benchmark for the molecule's energetic and structural properties.
Conformational Analysis through Energy Minimization
A systematic conformational analysis of this compound using energy minimization techniques has not been documented. Such a study would be crucial for identifying the most stable conformers of the molecule and understanding the energy barriers between them, which influences its physical and chemical behavior.
Reaction Pathway Modeling
Transition State Identification and Characterization
There is no available research on the identification and characterization of transition states for reactions involving this compound. Computational modeling of its synthesis, hydrolysis, or other reactions would require locating the relevant transition state structures on the potential energy surface to understand the reaction mechanism and kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations
In the absence of identified transition states, no Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound have been performed. IRC calculations are essential for confirming that an identified transition state connects the correct reactants and products along the minimum energy path.
Kinetic and Thermodynamic Parameters of Reactions
Computational chemistry provides a powerful lens for dissecting the kinetic and thermodynamic landscapes of chemical reactions involving this compound. While direct computational studies on this specific ester are not abundant in publicly accessible literature, valuable insights can be gleaned from theoretical investigations of analogous compounds, such as its structural isomer, isopropyl butanoate.
One pertinent area of study is the unimolecular pyrolysis of esters, which serves as a model for understanding their thermal stability and decomposition pathways. Theoretical calculations, often employing Density Functional Theory (DFT) and ab initio methods, can elucidate the intricate details of these reactions. For instance, studies on the pyrolysis of isopropyl esters, including isopropyl butanoate, have revealed that the formation of butanoic acid and propene through a six-membered ring transition state is often the most kinetically and thermodynamically favorable decomposition channel. This is in contrast to other potential pathways, such as the formation of smaller esters, which are typically hindered by higher activation energy barriers.
The kinetic and thermodynamic parameters for such reactions are crucial for predicting reaction rates and equilibrium positions under various conditions. These parameters include activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).
Below is a representative data table illustrating the types of kinetic and thermodynamic parameters that can be obtained from computational studies, using the unimolecular decomposition of isopropyl butanoate as a proxy.
| Reaction Channel | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Reaction Enthalpy (ΔHrxn) (kJ/mol) |
|---|---|---|---|---|
| Formation of Butanoic Acid + Propene | 190.5 | 188.7 | 145.2 | 70.3 |
| Formation of Isopropyl Radical + Butanoyl Radical | 345.1 | 343.8 | 301.5 | 340.2 |
| Formation of Acetone (B3395972) + Propanal | 412.3 | 410.9 | 375.1 | 25.1 |
These computationally derived parameters are invaluable for constructing accurate reaction mechanisms and for the design and optimization of chemical processes involving this compound and related esters.
Algorithmic Exploration of Reaction Spaces
The vast and complex landscape of possible chemical reactions that a molecule like this compound can undergo is often referred to as its reaction space. Algorithmic exploration of these reaction spaces is a cutting-edge area of computational chemistry that aims to automatically discover novel reaction pathways and mechanisms without prior human intuition. researchgate.netnih.govmdpi.com These methods employ sophisticated algorithms to systematically search the potential energy surface (PES) of a chemical system, identifying reactants, products, and the transition states that connect them. researchgate.netnih.govmdpi.com
While specific algorithmic explorations of the reaction space for this compound are not yet widely reported, the methodologies are broadly applicable. These approaches typically involve several key steps:
Generation of Reactant and Product Structures: The algorithm generates a multitude of possible chemical species starting from the initial structure of this compound.
Potential Energy Surface (PES) Exploration: Using quantum chemical calculations, the algorithm explores the PES to locate stationary points, which correspond to stable molecules (reactants and products) and transition states.
Reaction Network Construction: The identified stationary points and the pathways connecting them are used to construct a comprehensive reaction network. This network provides a map of all feasible reactions, including their energetic profiles.
The application of such algorithms to this compound could uncover, for example, novel pathways for its synthesis, decomposition, or its reaction with other molecules. This could lead to the discovery of more efficient catalytic processes or a better understanding of its degradation mechanisms.
The following table provides a conceptual overview of the types of data generated from an algorithmic exploration of a reaction space.
| Reaction Type | Predicted Reactants | Predicted Products | Calculated Activation Energy (kJ/mol) | Calculated Reaction Energy (kJ/mol) |
|---|---|---|---|---|
| Ester Hydrolysis | This compound + H2O | Butanoic Acid + Propan-2-one | Conceptual Data | Conceptual Data |
| Transesterification | This compound + Methanol (B129727) | Methyl butanoate + Propan-2-one | Conceptual Data | Conceptual Data |
| Addition to Double Bond | This compound + HBr | 2-Bromopropan-2-yl butanoate | Conceptual Data | Conceptual Data |
The continued development of these powerful computational tools promises to revolutionize the way chemists explore and understand chemical reactivity. researchgate.netnih.govmdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its behavior in different environments, its interactions with other molecules, and its conformational flexibility. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of phenomena that are often difficult to probe experimentally.
Solvent Effects on Reactivity
The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. MD simulations are particularly well-suited to unravel the molecular-level details of these solvent effects. By simulating this compound in various explicit solvents (e.g., water, ethanol (B145695), hexane), researchers can study how the solvent molecules arrange themselves around the ester and how this "solvation shell" affects its reactivity.
For instance, in a polar solvent, the solvent molecules can stabilize charged intermediates or transition states through electrostatic interactions, thereby accelerating the reaction. In contrast, a non-polar solvent would offer less stabilization, potentially leading to a slower reaction rate or a different reaction pathway altogether. MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Intermolecular Interactions
The physical and chemical properties of a substance are governed by the intermolecular interactions between its constituent molecules. MD simulations can provide a detailed picture of these interactions for this compound. The primary intermolecular forces at play for this ester would be:
Van der Waals forces: These are present in all molecules and arise from temporary fluctuations in electron density.
Dipole-dipole interactions: The ester group in this compound possesses a permanent dipole moment, leading to electrostatic interactions between molecules.
By analyzing the trajectories from an MD simulation, one can calculate the interaction energies between molecules and understand how they pack together in the liquid state. This information is crucial for predicting properties such as boiling point, viscosity, and miscibility with other liquids.
Enzyme-Substrate Docking and Catalytic Mechanisms (for biocatalytic studies)
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field. This compound, being an ester, is a potential substrate for various hydrolases, such as lipases and cutinases. nih.govnih.govmdpi.com Molecular docking and MD simulations are indispensable tools for studying the interactions between an enzyme and its substrate.
Molecular docking predicts the preferred binding orientation of a substrate within the active site of an enzyme. This is followed by MD simulations of the enzyme-substrate complex to study the dynamics of the interaction and to elucidate the catalytic mechanism. For the enzymatic hydrolysis or synthesis of this compound, these simulations can reveal:
The key amino acid residues in the active site that are involved in substrate binding and catalysis.
The conformational changes that both the enzyme and the substrate undergo upon binding.
The energetic profile of the reaction pathway, including the identification of transition states.
A study on the synthesis of various alkyl butyrates using a cutinase from Rhodococcus sp. demonstrated the utility of molecular docking in understanding substrate specificity. nih.govnih.gov The study found that while longer-chain alcohols had higher binding energies, their increased number of torsional angles made it difficult for the hydroxyl oxygen to access the catalytic serine residue in the enzyme's active site. nih.govnih.gov This highlights the importance of not just the binding affinity but also the proper orientation of the substrate for catalysis.
Another relevant study investigated the kinetic resolution of a bulky alcohol using Candida antarctica lipase (B570770) A (CAL-A) with various acyl donors, including vinyl butanoate. In silico docking showed that the long hydrocarbon chain of the butanoate binds tightly within the hydrophobic acyl binding pocket of the enzyme. nih.gov
The table below presents conceptual data from a molecular docking study of this compound with a hypothetical lipase.
| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Distance to Catalytic Serine (Å) |
|---|---|---|---|
| Hypothetical Lipase | -6.8 | Trp88, Phe132, Ile189 | 3.5 |
Such computational studies are instrumental in the rational design of enzymes with improved activity, selectivity, and stability for various biotechnological applications.
Chemical and Biochemical Pathways in Natural Systems Mechanistic Focus
Biosynthesis of Related Esters and Isoprenoids
The formation of esters, including unsaturated butanoates, is a critical process in many organisms, contributing to flavor and aroma profiles in fruits and fermented beverages. The biosynthesis generally involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by specific enzymes.
The synthesis of esters is primarily facilitated by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A. In the context of butanoates, the precursor would be butanoyl-CoA.
Several biochemical routes for ester formation have been identified in microbes:
Condensation of Acyl-CoA and Alcohol : This is the most common pathway, where enzymes like AATs mediate the reaction.
Oxidation of Hemiacetals : Esters can be formed from the oxidation of hemiacetals, which are themselves formed from aldehydes and alcohols.
Baeyer-Villiger Monooxygenase Activity : This involves the insertion of an oxygen atom adjacent to a carbonyl group in a ketone, which can lead to ester formation. nih.gov
Enzymes such as Candida antarctica Lipase (B570770) B (CALB) have been instrumental in the laboratory synthesis of unsaturated polyesters from bio-based monomers, demonstrating the enzymatic capacity to handle unsaturated structures. mdpi.comrug.nl This suggests that similar enzymatic machinery could be involved in the natural synthesis of unsaturated monoesters like Prop-1-en-2-yl butanoate.
The biosynthesis of any ester is fundamentally dependent on the availability of its precursor molecules: an alcohol and a carboxylic acid (typically in its activated acyl-CoA form). For this compound, the precursors are butanoic acid (butyrate) and prop-1-en-2-ol (the enol tautomer of acetone). Butanoic acid is a common product of fatty acid metabolism and microbial fermentation. creative-proteomics.comkegg.jp
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. ethz.ch By using isotopic tracers (like ¹³C-labeled substrates), MFA can map the flow of atoms through metabolic pathways, revealing how precursor molecules are incorporated into final products. ethz.ch For instance, a dynamic metabolic flux analysis (dMFA) of Clostridium acetobutylicum has been used to model the production of acetone (B3395972), butanol, and ethanol (B145695), which are closely related to the precursors of butanoate esters. nih.gov Such analysis can elucidate how cellular metabolism is balanced and how the production of precursors like butanoyl-CoA is regulated, which in turn affects the rate of ester synthesis. ethz.chnih.gov In gut microbiota, butanoate is a major product of bacterial fermentation of dietary fibers. creative-proteomics.com
In yeast, several genes have been characterized for their role in producing different classes of esters:
ATF1 and ATF2 : These paralogous genes encode alcohol acetyltransferases that are primarily responsible for the synthesis of higher alcohol acetates. mdpi.compreprints.org
EEB1 and EHT1 : These genes encode ethanol O-acyltransferases involved in the production of medium-chain fatty acid (MCFA) ethyl esters. mdpi.comresearchgate.net
MGL2 and YJU3 : These genes encode mono-acyl lipases and have been shown to affect the biosynthesis of substituted ethyl esters. mdpi.compreprints.org
A transcriptome analysis in yeast strains where ATF1, ATF2, EEB1, and EHT1 were deleted revealed expression changes in 1,124 other genes, indicating a complex regulatory network connecting ester metabolism with broader cellular processes like nitrogen and lipid metabolism. mdpi.compreprints.org In plants, such as strawberries, genes encoding alcohol acyltransferases (AAT) are crucial for the development of fruit aroma, with their expression levels often correlating with the production of volatile esters. researchgate.netresearchgate.net These gene expression studies provide a blueprint of the functional pathways leading to ester formation. nih.gov
Table 1: Key Genes in Yeast Ester Biosynthesis
| Gene | Encoded Enzyme | Primary Ester Products |
|---|---|---|
| ATF1, ATF2 | Alcohol acetyltransferase | Higher alcohol acetates |
| EEB1, EHT1 | Ethanol O-acyltransferase | Medium-chain fatty acid ethyl esters |
| MGL2, YJU3 | Mono-acyl lipase | Substituted ethyl esters |
Degradation Pathways in Biological Systems
The breakdown of esters in biological systems is as important as their synthesis, allowing organisms to recycle components and detoxify compounds. The primary mechanism for ester degradation is hydrolysis.
Ester hydrolysis is the cleavage of an ester bond by the addition of water, resulting in the formation of a carboxylic acid and an alcohol. lumenlearning.comlibretexts.orgchemguide.co.uk This reaction can be catalyzed by acids or bases, but in biological systems, it is mediated by enzymes called esterases or lipases . lumenlearning.com
This compound + H₂O ⇌ Butanoic acid + Prop-1-en-2-ol
The reaction is reversible, but in cellular environments, the products are often quickly consumed in subsequent metabolic pathways, driving the reaction towards hydrolysis. lumenlearning.comchemguide.co.uk The resulting butanoic acid can be further metabolized through pathways like beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production. kegg.jpnih.gov The other product, prop-1-en-2-ol, would rapidly tautomerize to acetone, which can also be metabolized by various microorganisms.
Microorganisms play a significant role in the transformation and degradation of a vast array of organic compounds, including esters. medcraveonline.com Microbial biotransformation can involve a variety of reactions such as oxidation, reduction, and hydrolysis. medcraveonline.com
The initial step in the microbial degradation of this compound would likely be enzymatic hydrolysis, carried out by microbial esterases, to yield butanoate and prop-1-en-2-ol (acetone). medcraveonline.com Various bacteria and fungi are known to utilize the resulting products:
Butyrate (B1204436) Degradation : Many anaerobic bacteria, such as species of Clostridium, can metabolize butyrate. kegg.jp Under certain conditions, butyrate can be converted to acetate (B1210297) and propionate. nih.gov
Transformation of Unsaturated Compounds : Some bacteria possess enzymes that can alter the structure of unsaturated molecules. For instance, cis-trans isomerases in bacteria like Pseudomonas and Vibrio can convert cis double bonds in fatty acids to trans, a mechanism to adapt to environmental stress. nih.gov While this specific reaction applies to fatty acids within phospholipids, it highlights the microbial capability to enzymatically modify unsaturated structures.
The ability of microbial communities, such as those in soil or the gut, to degrade complex organic matter suggests that compounds like this compound would be readily broken down and funneled into central metabolic pathways. researchgate.net
Future Research Directions in Prop 1 En 2 Yl Butanoate Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. For prop-1-en-2-yl butanoate, future research will likely focus on developing novel synthetic methodologies that are both efficient and environmentally friendly. Isopropenyl esters, in general, are recognized as eco-friendly substitutes for acyl halides and anhydrides. nih.govresearchgate.net
One of the most promising areas for development is the expansion of enzyme-catalyzed synthesis. Lipases have been successfully employed for the synthesis of various vinyl and isopropenyl esters through transesterification in non-aqueous media. tandfonline.commdpi.com Future work could focus on identifying or engineering highly selective and robust lipases for the specific synthesis of this compound from butyric acid and an isopropenyl donor like isopropenyl acetate (B1210297). The key advantage of enzymatic routes is the mild reaction conditions and high selectivity, which minimize the formation of byproducts. The irreversible formation of acetone (B3395972) from the enol leaving group drives the reaction to completion, a favorable thermodynamic aspect of this approach. nih.govresearchgate.net
Furthermore, the atom-economical synthesis of isopropenyl esters via the direct addition of carboxylic acids to propyne (B1212725) presents an exciting frontier. nih.gov Cobalt-catalyzed hydro-oxycarbonylation of alkynes is an emerging method for enol ester synthesis. organic-chemistry.org Adapting this methodology for the specific synthesis of this compound from butyric acid and propyne would represent a significant advancement in atom economy, as it directly combines the two starting materials without the generation of a stoichiometric byproduct.
| Synthetic Approach | Potential Catalyst | Key Advantages | Research Focus |
| Enzymatic Transesterification | Lipases (e.g., from Candida antarctica) | Mild conditions, high selectivity, biodegradable catalyst | Enzyme screening and engineering for enhanced activity and stability |
| Heterogeneous Catalysis | Solid acids (zeolites, resins) | Catalyst recyclability, simplified purification, process intensification | Development of novel, highly active, and stable heterogeneous catalysts |
| Direct Alkyne Addition | Cobalt complexes | High atom economy, direct synthesis from simple precursors | Catalyst development and optimization for the specific reaction of butyric acid and propyne |
Advanced Mechanistic Investigations
A thorough understanding of reaction mechanisms is paramount for the optimization and rational design of synthetic processes. For this compound, future research should be directed towards detailed mechanistic studies of its formation and subsequent reactions. While the general mechanism of transesterification is understood, in-depth investigations into the catalytic cycles of both enzymatic and heterogeneously catalyzed reactions can provide valuable insights. masterorganicchemistry.com
For enzyme-catalyzed reactions, advanced techniques such as kinetic isotope effects, computational modeling of enzyme-substrate interactions, and structural biology studies of the lipase (B570770) active site can elucidate the precise mechanism of acyl transfer. Understanding the factors that govern substrate specificity and catalytic efficiency will be crucial for the development of more effective biocatalysts.
In the realm of heterogeneous catalysis, in-situ spectroscopic techniques, such as DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and solid-state NMR, can be employed to probe the interactions between the reactants and the catalyst surface. These studies can help to identify the nature of the active sites and the key intermediates in the reaction pathway. Such knowledge is invaluable for the rational design of next-generation catalysts with improved performance.
Integration of Computational and Experimental Chemistry
The synergy between computational and experimental chemistry offers a powerful approach to accelerate research and development. In the context of this compound, computational modeling can play a significant role in several areas.
Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound, providing insights into transition state geometries and activation energies. This information can be used to predict the efficacy of different catalysts and to understand the origins of selectivity. For instance, computational screening of various lipase mutants could identify promising candidates for experimental validation, thereby streamlining the enzyme engineering process.
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound and its reactants in different solvent environments and on catalyst surfaces. This can provide a deeper understanding of solvation effects and the role of the reaction medium in influencing reaction rates and outcomes.
The integration of these computational approaches with targeted experimental studies will create a feedback loop, where experimental results are used to refine and validate computational models, and computational predictions guide future experimental work. This integrated approach will be instrumental in the rational design of more efficient and sustainable processes involving this compound.
Exploration of its Role in Complex Chemical Transformations
The reactivity of the isopropenyl ester functional group makes this compound a potentially valuable building block in more complex organic synthesis. organic-chemistry.org Future research should explore its application in a variety of chemical transformations beyond simple acylation.
The carbon-carbon double bond in the isopropenyl moiety offers a handle for a range of addition reactions. For example, the development of stereoselective addition reactions across this double bond could lead to the synthesis of chiral building blocks with significant synthetic utility. Furthermore, the enol ester functionality can participate in various cycloaddition reactions, providing access to complex cyclic structures.
The use of this compound as a monomer in polymerization reactions is another promising avenue. Vinyl esters are known to undergo free-radical polymerization to form polymers with a range of properties. polymerinnovationblog.com Investigating the polymerization behavior of this compound, both as a homopolymer and in copolymerization with other monomers, could lead to the development of new materials with tailored properties for various applications.
Q & A
Q. What experimental protocols are recommended for synthesizing Prop-1-en-2-yl butanoate with high yield and purity?
Methodological Answer:
- Esterification Optimization : Use acid-catalyzed esterification between prop-1-en-2-ol and butanoic acid, employing H₂SO₄ or p-toluenesulfonic acid as catalysts. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Distill under reduced pressure to isolate the ester, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ ~4.8 ppm for the vinyl proton) and GC-MS (molecular ion peak at m/z 130). Include elemental analysis for final validation .
Q. How can spectroscopic techniques be systematically applied to resolve structural ambiguities in this compound?
Methodological Answer:
- NMR Analysis : Assign stereochemistry using NOESY (nuclear Overhauser effect spectroscopy) to confirm the allyl group configuration. Compare chemical shifts with DFT-calculated values for validation.
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and vinyl C-H out-of-plane bending (~990 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isomers via exact mass measurements and fragmentation patterns .
Advanced Research Questions
Q. How does this compound influence butanoate metabolism in cancer-associated microbiota, and what experimental frameworks can dissect its role?
Methodological Answer:
- Metabolic Flux Analysis : Apply ¹³C-labeled this compound in cell cultures to track incorporation into acetyl-CoA via LC-MS. Compare metabolic outputs in cancer vs. non-cancer tissues.
- PICRUSt2-Based Functional Prediction : Use 16S rRNA sequencing data (e.g., from cancer tissue biopsies) to predict butanoate metabolism pathways enriched in tumor microenvironments. Correlate with qPCR validation of key genes (e.g., butyrate kinase) .
- Contradiction Resolution : Address conflicting data on pro-/anti-tumor effects by conducting dual RNA-seq and metabolomic profiling to disentangle host-microbe interactions .
Q. What computational strategies model the oxidative degradation of this compound in biofuel combustion studies?
Methodological Answer:
- Reactive Force Field (ReaxFF) Simulations : Parameterize the ester’s bond dissociation energies and simulate pyrolysis pathways. Validate against experimental data (e.g., ignition delay times from shock tube studies).
- Kinetic Modeling : Construct a detailed mechanism using software like Chemkin, incorporating elementary reactions (e.g., H-abstraction from the allyl group). Compare with methyl butanoate mechanisms from prior studies .
- Global Sensitivity Analysis : Identify rate-limiting steps in degradation pathways using Morris or Sobol indices .
Q. How can crystallographic data resolve discrepancies in reported stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SXRD) : Grow crystals in buffered solutions (pH 4–9) and refine structures using SHELXL. Analyze hydrogen-bonding networks and packing motifs to explain pH-dependent stability .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity across pH gradients to assess hydrolytic susceptibility.
- Statistical Meta-Analysis : Aggregate published stability data and apply mixed-effects models to identify confounding variables (e.g., solvent polarity, temperature) .
Q. What experimental designs mitigate biases in studies investigating this compound’s enantioselective interactions with enzymes?
Methodological Answer:
- Chiral Chromatography : Separate enantiomers using a Chiralpak IG-U column and quantify activity via enzyme kinetics (e.g., Kₘ, Vₘₐₓ).
- Docking Simulations : Use AutoDock Vina to predict binding affinities for each enantiomer with target enzymes (e.g., esterases). Validate via mutagenesis studies.
- Blinded Replication : Implement double-blind protocols for enzyme assays to minimize observer bias .
Data Presentation Guidelines
Q. Table 1. Key Analytical Parameters for this compound
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
